(E)-3-(Ethylamino)-1-phenylbut-2-en-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(ethylamino)-1-phenylbut-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-3-13-10(2)9-12(14)11-7-5-4-6-8-11/h4-9,13H,3H2,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPNWURQUUQMPJ-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=CC(=O)C1=CC=CC=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN/C(=C/C(=O)C1=CC=CC=C1)/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Characterization of E 3 Ethylamino 1 Phenylbut 2 En 1 One and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the characterization of β-enaminones, providing unambiguous information about the proton and carbon framework of the molecule.
The proton NMR spectrum of (E)-3-(ethylamino)-1-phenylbut-2-en-1-one and its analogs reveals several characteristic signals. A key feature in secondary enaminones is a broad signal at a significantly downfield chemical shift, often in the range of δ 10.0-14.0 ppm, which is assigned to the N-H proton. nih.gov This deshielding is a direct consequence of the strong intramolecular hydrogen bond with the carbonyl oxygen. The proton on the β-carbon (vinylic proton) typically appears as a singlet around δ 5.0-6.0 ppm. The substituents on the nitrogen and at the carbonyl group show signals in their expected regions. For the title compound, the ethyl group protons manifest as a quartet and a triplet, while the phenyl group protons produce multiplets in the aromatic region (δ 7.0-8.0 ppm). The methyl group attached to the double bond typically resonates as a singlet around δ 2.0 ppm.
Table 1: Representative 1H NMR Data for this compound and Analogs
| Compound | Solvent | NH (δ, ppm) | =CH (δ, ppm) | Phenyl-H (δ, ppm) | Other Signals (δ, ppm) |
| 3-[(3-Hydroxypropyl)amino]-1-phenylbut-2-en-1-one | CDCl₃ | - | 5.70 (s) | 7.40 (m) | 1.80 (s, CH₃), 2.00 (m, CH₂), 3.40 (t, N-CH₂), 3.60 (t, O-CH₂) researchgate.net |
| General β-Enaminone Dikeetones | - | ~13-14 (broad s) | - | - | - nih.gov |
Data presented is for analogous structures, highlighting typical chemical shift ranges.
In the ¹³C NMR spectrum, the carbonyl carbon (C=O) is highly characteristic, appearing significantly downfield, typically in the range of δ 180-190 ppm. researchgate.net The carbons of the C=C double bond are also readily identified, with the α-carbon (to the carbonyl) resonating around δ 90-100 ppm and the β-carbon (attached to the nitrogen) appearing further downfield, near δ 160-165 ppm, due to the electron-donating effect of the nitrogen atom. The carbons of the phenyl ring and the ethyl group appear at their characteristic chemical shifts.
Table 2: Representative 13C NMR Data for this compound Analogs
| Compound | Solvent | C=O (δ, ppm) | C=C (β-C) (δ, ppm) | C=C (α-C) (δ, ppm) | Phenyl-C (δ, ppm) | Other Signals (δ, ppm) |
| 3-[(3-Hydroxypropyl)amino]-1-phenylbut-2-en-1-one | CDCl₃ | 187.0 | 140.39 | 92.46 | 128.0 (m) | 14.83 (CH₃), 32.53 (CH₂), 40.06 (N-CH₂), 60.0 (O-CH₂) researchgate.net |
| Ethyl (1-phenyl-1H-tetrazol-5-ylsulfonyl)acetate | CDCl₃ | - | - | - | 132.9, 131.7, 129.9, 125.6 | 161.3 (C=O, ester), 63.3 (O-CH₂), 13.9 (CH₃) rsc.org |
Data presented is for analogous structures to illustrate typical chemical shift values.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the key functional groups within β-enaminones. The most notable feature is the position of the carbonyl (C=O) stretching vibration. Due to conjugation with the double bond and the strong intramolecular hydrogen bond, the C=O absorption is shifted to a lower frequency (1600-1650 cm⁻¹) compared to a simple ketone (typically ~1715 cm⁻¹). acs.org The N-H stretching vibration appears as a broad band in the 3200-3500 cm⁻¹ region. researchgate.netlibretexts.org The broadening is indicative of its involvement in hydrogen bonding. Other characteristic absorptions include the C=C stretching of the enone system, which is often observed around 1550-1600 cm⁻¹, and the C-N stretching vibration. researchgate.net
Table 3: Characteristic IR Absorption Bands for this compound Analogs
| Functional Group | Absorption Range (cm⁻¹) | Comments |
| N-H Stretch | 3200 - 3500 | Broad, indicative of hydrogen bonding. researchgate.net |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, multiple bands. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Sharp. |
| C=O Stretch (Ketone) | 1600 - 1650 | Lower frequency due to conjugation and intramolecular H-bond. acs.org |
| C=C Stretch (Alkene) | 1550 - 1600 | Part of the conjugated enaminone system. researchgate.net |
| C-N Stretch | 1250 - 1350 | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The extended π-conjugated system in this compound, which includes the phenyl ring, the enone moiety, and the lone pair of electrons on the nitrogen atom, gives rise to strong absorption in the UV-Vis region. Typically, β-enaminones exhibit a strong absorption band (π → π* transition) with a maximum wavelength (λmax) in the range of 290 to 350 nm. nih.gov The exact position of λmax and the molar absorptivity (ε) can be influenced by the solvent polarity and the specific substituents on the molecule. nih.govresearchgate.net For instance, studies on analogous anticonvulsant enaminones show that secondary enaminones absorb in the 292-315 nm range in aqueous media. nih.gov In acidic media, a hypsochromic (blue) shift is often observed due to protonation of the nitrogen, which disrupts the conjugation. nih.gov
Table 4: Typical UV-Vis Absorption Data for β-Enaminones
| Compound Class | Solvent | Typical λmax (nm) | Comments |
| Secondary Enaminones | Neutral Aqueous | 292 - 315 | The NH group is crucial for the electronic properties. nih.gov |
| Tertiary Enaminones | Neutral Aqueous | > 315 | Absorb at longer wavelengths than secondary enaminones. nih.gov |
| 1-phenyl-3-(quinolin-8-ylamino)prop-2-en-1-one | Chloroform | ~380 | Shows solvatochromism, with λmax varying with solvent polarity. researchgate.net |
Mass Spectrometry Techniques
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, which helps confirm its structure. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (189.25 g/mol ).
The fragmentation of β-enaminones is influenced by the stability of the resulting ions and radicals. rsc.org Common fragmentation pathways include:
α-cleavage: Loss of the ethyl group from the nitrogen (loss of C₂H₅•, 29 amu) or the phenyl group from the carbonyl (loss of C₆H₅•, 77 amu).
Loss of CO: Cleavage of the carbonyl group (28 amu).
Formation of the benzoyl cation: A prominent peak at m/z 105 (C₆H₅CO⁺) is very common for phenyl ketones. researchgate.net
McLafferty Rearrangement: If applicable, this rearrangement can lead to characteristic neutral losses.
For a related compound, 3-[(3-hydroxypropyl)amino]-1-phenylbut-2-en-1-one, a major fragment observed was the benzoyl cation at m/z 105, which was the base peak (100% abundance). researchgate.net
Table 5: Predicted and Observed Mass Spectrometry Fragments for Phenyl-Enaminone Structures
| m/z | Possible Fragment Identity | Comments |
| 189 | [M]⁺ | Molecular ion for this compound. |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation, often a very stable and abundant fragment. researchgate.net |
| 77 | [C₆H₅]⁺ | Phenyl cation. researchgate.net |
Reactivity and Reaction Mechanisms of β Enaminones, Including E 3 Ethylamino 1 Phenylbut 2 En 1 One
Dual Reactivity Profile: Nucleophilic and Electrophilic Sites
The defining feature of β-enaminones is their ambident nature, possessing both nucleophilic and electrophilic sites within the same molecule. benthamdirect.comresearchgate.netnih.gov This dual reactivity stems from the "push-pull" electronic effect of the conjugated system. The nitrogen atom's lone pair of electrons pushes electron density into the π-system, while the carbonyl group pulls electron density out. This polarization results in a distinct distribution of charge, creating specific sites susceptible to attack by either electrophiles or nucleophiles. arkat-usa.orgresearchgate.net
The principal reactive sites in a β-enaminone structure, exemplified by (E)-3-(Ethylamino)-1-phenylbut-2-en-1-one, are:
Nucleophilic Sites : The α-carbon (C2) and the nitrogen atom of the amino group are electron-rich. The α-carbon's nucleophilicity is enhanced by delocalization of the nitrogen's lone pair.
Electrophilic Sites : The carbonyl carbon (C1) and the β-carbon (C3) are electron-deficient. The carbonyl carbon is inherently electrophilic due to the electronegativity of the oxygen atom, and the β-carbon becomes electrophilic through conjugation with the carbonyl group. arkat-usa.org
This distribution allows β-enaminones to react with a wide variety of reagents. They can act as nucleophiles through the α-carbon or nitrogen, and as electrophiles at the carbonyl carbon or β-carbon. benthamdirect.comarkat-usa.org This versatility makes them key building blocks for constructing complex molecular frameworks.
| Site | Type | Reason for Reactivity |
| Nitrogen Atom | Nucleophilic | Lone pair of electrons available for donation. |
| α-Carbon (C2) | Nucleophilic | Increased electron density due to conjugation with the amino group. |
| Carbonyl Carbon (C1) | Electrophilic | Polarization of the C=O bond due to oxygen's high electronegativity. |
| β-Carbon (C3) | Electrophilic | Electron density is withdrawn by the conjugated carbonyl group. |
Functionalization at sp² and sp³ Carbon Centers
The distinct reactive sites within β-enaminones allow for a wide range of functionalization reactions at their sp² and sp³ hybridized carbon centers. These transformations are crucial for building molecular complexity and synthesizing diverse organic structures.
Direct functionalization of the C(sp²)–H bond at the α-position (C2) of the enaminone backbone is a powerful and atom-economical strategy for creating new C-C or C-heteroatom bonds. researchgate.netrsc.org This approach avoids the need for pre-functionalized substrates. Various methods have been developed, often employing transition-metal catalysis or free-radical pathways. researchgate.netnih.gov
For instance, an oxidative free-radical C(sp²)–H bond chlorination of enaminones has been achieved using lithium chloride (LiCl) as the chlorine source and potassium persulfate (K₂S₂O₈) as an oxidant. organic-chemistry.orgacs.org This metal-free method provides a straightforward route to α-chlorinated enaminones, which are valuable synthetic intermediates. acs.orgresearchgate.net Gold-catalyzed reactions of enaminones with diazo compounds also lead to chemo- and diastereoselective C(sp²)–H functionalization at the alpha position. rsc.org
Table: Examples of Direct C(sp²)–H α-Functionalization of Enaminones
| Reaction Type | Reagents/Catalyst | Product Type |
| Chlorination | LiCl, K₂S₂O₈ | α-Chloro enaminones organic-chemistry.orgacs.org |
| Iodination/Bromination | LiI / LiBr | α-Iodo / α-Bromo enaminones organic-chemistry.org |
| C-C bond formation | Diazo compounds / Au(I) or Rh(III) catalyst | α-Alkylated/Arylated enaminones nih.govrsc.org |
The electrophilic nature of the β-carbon makes β-enaminones excellent Michael acceptors. In a Michael addition (or 1,4-conjugate addition), a nucleophile (the Michael donor) attacks the β-carbon of the α,β-unsaturated carbonyl system. wikipedia.orgorganic-chemistry.orgbyjus.com This reaction is a fundamental C-C bond-forming method. A wide range of nucleophiles, including enolates, malonates, and organometallic reagents, can be used. wikipedia.orgchemistrysteps.com
The aza-Michael addition is a variation where a nitrogen-based nucleophile, such as an amine, amide, or imide, adds to the β-carbon. nih.govnih.gov This reaction is a crucial method for synthesizing β-amino carbonyl compounds, which are prevalent in many biologically active molecules and pharmaceuticals. nih.govtandfonline.com The reaction often proceeds via an initial aza-Michael addition followed by the elimination of the original amino group (e.g., dimethylamine) if the starting enaminone is derived from a secondary amine. tandfonline.comresearchgate.net
The reactivity of β-enaminones extends to various addition patterns, making them versatile substrates for annulation reactions to form different heterocycles. benthamdirect.comresearchgate.netnih.gov
1,4-Addition (Michael Addition) : As discussed, this is the most common reaction pathway, where a soft nucleophile attacks the electrophilic β-carbon. benthamdirect.comnih.gov
1,2-Addition : Hard nucleophiles, such as organolithium or Grignard reagents, tend to attack the hard electrophilic center, which is the carbonyl carbon (C1). This results in the formation of an alcohol after workup.
1,3-Addition : This terminology is less common but can refer to the reaction of the enaminone's nucleophilic α-carbon with an electrophile.
The competition between 1,2- and 1,4-addition is influenced by factors such as the nature of the nucleophile (hard vs. soft), the steric environment of the reactive sites, and the reaction conditions (e.g., temperature, solvent).
β-Enaminones are valuable precursors for synthesizing oxygen-containing heterocycles through annulation reactions that involve the formation of a new C–O bond. For example, the reaction of enaminones with quinoneimides, catalyzed by iron(III), can produce 2-aminobenzofurans. rsc.org This transformation proceeds through a key dehydrogenative aromatization step. rsc.org Such annulation strategies highlight the utility of enaminones in constructing complex heterocyclic systems that are important in medicinal chemistry and materials science.
Mechanisms of Cycloaddition Reactions
Cycloaddition reactions involving β-enaminones provide efficient pathways to various carbocyclic and heterocyclic structures. The conjugated π-system of the enaminone can participate as a 2π or 4π component in these reactions.
[2+2] Cycloadditions : Photochemical [2+2] cycloadditions between enones and alkenes are well-established reactions for forming cyclobutane rings. wikipedia.org The reaction proceeds through a stepwise mechanism involving the formation of a diradical intermediate after the enone is photoexcited to its triplet state. wikipedia.org The regiochemistry is controlled by steric and electronic interactions between the excited enone and the ground-state alkene. wikipedia.org
[3+2] Cycloadditions : Enaminones can react with 1,3-dipoles to afford five-membered heterocyclic rings. For example, the reaction with nitrile oxides or azides can lead to the synthesis of isoxazoles and triazoles, respectively.
[3+3] Annulations : These reactions involve the combination of a three-atom component with the N-C=C fragment of the enaminone. A notable example is the base-promoted [3+3] annulation of enaminones with o-fluoronitrobenzenes, which provides a divergent synthesis of highly functionalized aposafranones and their N-oxides. acs.org
These cycloaddition and annulation reactions demonstrate the power of enaminones as versatile building blocks, enabling the construction of diverse and complex molecular architectures from simple starting materials. nih.govresearchgate.net
Hetero-Diels-Alder Reactions
β-Enaminones, such as this compound, can participate as the two-carbon π-component (dienophile) in hetero-Diels-Alder reactions to construct six-membered heterocyclic rings. A prominent application is the synthesis of substituted pyridines. acs.orgrsc.org In these [4+2] cycloaddition reactions, the enaminone reacts with an electron-deficient 1-aza-diene, such as a 1,2,4-triazine. acsgcipr.org
The reaction proceeds via an inverse-electron-demand Diels-Alder mechanism, where the enamine acts as the electron-rich dienophile. acsgcipr.org The initial cycloadduct is typically unstable and undergoes a retro-Diels-Alder reaction, extruding a stable small molecule like nitrogen gas (N₂) to yield a dihydropyridine intermediate. This intermediate then aromatizes, often through the elimination of the amine moiety, to furnish the final substituted pyridine (B92270) product. acs.orgacsgcipr.org Lewis acids can be employed to promote the cyclocondensation at lower temperatures. nih.gov
Annulations with Carbenes (e.g., Difluorocarbene)
The annulation of β-enaminones with carbenes, particularly difluorocarbene (:CF₂), provides an effective route to fluorine-containing heterocycles. acs.org Difluorocarbene is a versatile intermediate that can be generated in situ from various precursors, such as ethyl bromodifluoroacetate (BrCF₂CO₂Et) or Ruppert-Prakash type reagents. enamine.netrsc.orgacs.org
The reaction between a β-enaminone and difluorocarbene proceeds primarily through a [4+1] cycloaddition pathway. rsc.orgacs.org Computational studies suggest that this occurs via an asynchronous concerted mechanism. acs.org In this process, the four-atom π-system of the enaminone (O=C-C=C-N) reacts with the carbene. The oxygen atom of the carbonyl group acts as a nucleophile, attacking the electrophilic carbene, while the β-carbon of the enaminone is attacked by the carbene simultaneously or in a rapid subsequent step. This annulation leads to the formation of 2,2-difluoro-2,3-dihydrofuran-3-amine derivatives. rsc.orgacs.org This transformation is a valuable method for synthesizing fluorinated compounds, which are of significant interest in medicinal chemistry. enamine.net
Intramolecular Cyclization Pathways
The structural framework of β-enaminones is ideally suited for intramolecular cyclization reactions, making them key precursors for a vast range of heterocyclic compounds. rsc.orgresearchgate.net These reactions can be promoted by acid, base, or transition metal catalysts, leading to diverse molecular architectures. acs.orgrsc.orgnih.gov
Examples of Intramolecular Cyclization Products from β-Enaminone Precursors:
| Catalyst/Condition | Precursor Type | Resulting Heterocycle | Reference(s) |
| Brønsted Acid (e.g., MeSO₃H) | N-tryptophan derived enaminone | Tetracyclic Strychnos alkaloid core | nih.gov |
| Gold (AuCl₃/AgSbF₆) | N-propargylic β-enaminone | 1,4-Oxazepine | acs.org |
| Base (e.g., t-BuOK) | N-propargylic β-enaminone | Polysubstituted Pyrrole (B145914) | rsc.org |
| Iodine (I₂) | Reaction with 2-amino carbonyls | Quinolines | researchgate.net |
| Copper (Cu) | Reaction with 2-halobenzaldehydes | Quinolines | rsc.org |
One notable example is the acid-mediated cyclization of enaminones derived from tryptophan methyl ester. Depending on the reaction conditions, such as the concentration of the acid, the cyclization can be directed to form either a tetracyclic core structure of Strychnos alkaloids or a tetrahydro-β-carboline unit. nih.gov In other pathways, N-propargylic β-enaminones can undergo gold-catalyzed 7-exo-dig cyclization to yield 1,4-oxazepine derivatives or base-promoted 5-exo-dig cyclization to form polysubstituted pyrroles. acs.orgrsc.org Furthermore, β-enaminones are widely used in domino reactions to synthesize quinolines, which are important scaffolds in medicinal chemistry. researchgate.netrsc.orgorganic-chemistry.org
Tautomeric Equilibria and Their Influence on Reactivity
The reactivity of β-enaminones is profoundly influenced by the existence of tautomeric equilibria. These compounds can exist as two primary tautomers: the keto-enamine and the enol-imine form. rsc.org
Keto-Enamine and Enol-Imine Tautomerism
The principal tautomeric equilibrium in compounds like this compound is between the keto-enamine and the enol-imine forms. The keto-enamine tautomer features a ketone, an alkene, and an amine functional group within a conjugated system. The enol-imine form contains an enol and an imine group. acs.org
In solution, there is typically a rapid interconversion between these forms. nih.gov The position of the equilibrium is sensitive to factors such as the solvent, temperature, and the nature of the substituents on the enaminone backbone. nih.govrsc.org Spectroscopic methods, including UV-vis absorption and NMR, are critical tools for studying this equilibrium. acs.orgsemanticscholar.org For many Schiff base derivatives, the (E)-enol-imine tautomer is found to be the most stable and predominant species in solution. nih.gov
Intramolecular Hydrogen Bonding Effects on Tautomerism
A defining structural feature of the keto-enamine tautomer is a strong intramolecular hydrogen bond formed between the hydrogen on the nitrogen atom (N-H) and the carbonyl oxygen atom (C=O). This interaction creates a stable six-membered pseudo-ring.
This hydrogen bond significantly stabilizes the keto-enamine form, making it the major tautomer for many open-chain β-enaminones. The presence and strength of this bond can be readily observed using spectroscopic techniques. For instance, in ¹H NMR spectroscopy, the proton involved in the hydrogen bond (N-H) typically appears as a broad singlet at a characteristically downfield chemical shift, often in the range of δ 10-14 ppm.
Spectroscopic Evidence for Intramolecular H-Bonding in Keto-Enamines:
| Spectroscopic Method | Observation | Implication |
| ¹H NMR | Broad singlet for N-H proton at δ 10-14 ppm | Deshielding due to involvement in a strong hydrogen bond. |
| IR Spectroscopy | Lowered C=O stretching frequency (ν) | Weakening of the C=O double bond due to electron delocalization and H-bonding. |
| UV-Vis Spectroscopy | Bathochromic (red) shift of absorption maxima | Increased conjugation and stabilization of the excited state. |
The stability imparted by this hydrogen bond reduces the reactivity of the carbonyl group and influences the regioselectivity of reactions by locking the molecule in a specific conformation.
Stereochemical Control in Enaminone Reactions
Achieving stereochemical control in reactions involving enaminones is a key objective for their use in asymmetric synthesis. This is often accomplished through enamine catalysis, where a chiral amine is used to generate a transient chiral enamine intermediate from a prochiral starting material. nih.gov
This strategy has been successfully combined with other catalytic modes, such as photoredox catalysis, to enable novel enantioselective transformations. For example, the synergistic combination of a chiral amine catalyst and a photocatalyst can facilitate the enantioselective conjugate addition of radicals to cyclic enones. nih.gov In such a system, the chiral amine condenses with the enone to form a chiral iminium ion, which directs the approach of the photochemically generated radical, thereby controlling the stereochemistry of the newly formed stereocenter. The development of specialized chiral amine catalysts has been crucial for achieving high levels of enantioselectivity in a variety of reactions, including α-functionalizations of aldehydes and ketones. nih.gov
Hydrolytic and Oxidative Stability Mechanisms
The stability of β-enaminones, including this compound, is significantly influenced by environmental conditions such as pH and the presence of oxidizing agents. The unique conjugated system, featuring an electron-donating amino group and an electron-withdrawing carbonyl group across a C=C double bond, dictates its reactivity. An intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen creates a pseudo-six-membered ring, which confers a degree of stability to the molecule. ethz.chrsc.org
Hydrolytic Stability
The hydrolysis of β-enaminones is the reverse of the condensation reaction used for their synthesis and results in the cleavage of the enamine C-N bond to yield the parent β-dicarbonyl compound and the amine. This process is generally not spontaneous in neutral water, as evidenced by the successful synthesis of enaminones in aqueous media, which relies on the molecule's ability to tolerate water, partly through hydrogen bonding effects. researchgate.netrsc.org However, the degradation is markedly accelerated under acidic conditions. researchgate.net
The mechanism for the acid-catalyzed hydrolysis of a secondary β-enaminone like this compound proceeds through several key steps:
Protonation: The reaction is initiated by the protonation of the enaminone. While protonation can occur at the nitrogen or oxygen atoms, the rate-determining step for hydrolysis is the protonation of the α-carbon (the vinyl carbon atom β to the carbonyl group). researchgate.net This step disrupts the conjugated system and creates a reactive iminium ion intermediate.
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic β-carbon of the iminium intermediate. This results in the formation of a hemiaminal-like intermediate (also described as a carbinolamine).
Cleavage: The intermediate is unstable and collapses. This involves proton transfer and the subsequent elimination of the amine (ethylamine) to regenerate the β-dicarbonyl compound, in this case, 1-phenylbutane-1,3-dione.
| Condition | Mechanism | Key Intermediates | Products | Reference |
| Neutral Water | Generally stable; slow hydrolysis. | - | This compound | researchgate.net |
| Acidic (H+) | Acid-catalyzed hydrolysis. | Iminium ion, Hemiaminal (Carbinolamine) | 1-Phenylbutane-1,3-dione, Ethylamine | researchgate.net |
Oxidative Stability
Specific experimental studies on the oxidative degradation of this compound are not extensively detailed in the literature. However, the potential oxidative pathways can be inferred from the known reactivity of its constituent functional groups: the electron-rich enamine system and the α,β-unsaturated ketone backbone. The molecule presents several sites susceptible to oxidative attack.
Potential Sites of Oxidative Attack:
The Enamine C=C Double Bond: This is the most electron-rich and reactive site for many oxidants.
Ozonolysis: Strong oxidizing agents like ozone are known to cleave carbon-carbon double bonds via the Criegee mechanism. wikipedia.org This would lead to the fragmentation of the molecule, likely yielding phenylglyoxal (from the benzoyl part) and N-ethyl-formamide derivatives after workup.
Epoxidation: Milder oxidants, such as peroxy acids, could potentially epoxidize the double bond, forming a reactive epoxide intermediate which could undergo further reactions.
The Amino Group and Adjacent Carbons: The nitrogen atom and its adjacent C-H bonds are also targets for oxidation.
The initial step in the oxidation of amines often involves the abstraction of a hydrogen atom from the carbon alpha to the nitrogen or an electron from the nitrogen lone pair. ntnu.nosintef.no
Aerobic oxidation, often catalyzed by copper complexes, can convert amines to imines. nih.govnih.gov For the ethylamino group, this could result in oxidation at the C-H bond adjacent to the nitrogen.
The Allylic Methyl Group: The methyl group is in an allylic position relative to the double bond, making its C-H bonds susceptible to radical oxidation. Oxidation at this site could lead to the formation of an alcohol, aldehyde, or carboxylic acid group. A known reaction for α,β-enones is the oxidation to 1,4-enediones using reagents like Pd(OH)₂ and a hydroperoxide oxidant. organic-chemistry.org
The table below summarizes the plausible oxidative reactions based on the functional groups present in the molecule.
| Reactive Site | Oxidizing Agent Type | Potential Reaction Pathway | Potential Products | Reference |
| C=C Double Bond | Ozone (O₃) | Ozonolysis (Criegee Mechanism) | Cleavage to Phenylglyoxal and N-ethylformamide derivatives | wikipedia.org |
| C=C Double Bond | Peroxy Acids (e.g., m-CPBA) | Epoxidation | Epoxide intermediate | - |
| Amino Group (N-H, α-C-H) | Aerobic (O₂)/Metal Catalysts | Dehydrogenation | Imines, Nitriles | nih.govnih.gov |
| Amino Group | Ozone (O₃) | Amine Oxidation | Nitroalkane derivatives | ethz.ch |
| Allylic Methyl Group (-CH₃) | Peroxides/Metal Catalysts | Allylic Oxidation | 1,4-Enedione | organic-chemistry.org |
Applications of Enaminones in Synthetic Organic Chemistry and Coordination Chemistry
Enaminones as Versatile Synthetic Building Blocks
Enaminones, including (E)-3-(Ethylamino)-1-phenylbut-2-en-1-one, are widely recognized for their utility as flexible starting materials in organic synthesis. The inherent reactivity of the enaminone moiety allows for a multitude of chemical transformations. The presence of both nucleophilic (at the nitrogen and the α-carbon) and electrophilic (at the carbonyl carbon and the β-carbon) centers within the same molecule facilitates a rich and varied chemistry. This dual reactivity enables their participation in a wide range of reactions to form complex molecules. For instance, the enaminone scaffold can be readily functionalized to introduce various substituents, paving the way for the synthesis of a broad spectrum of derivatives.
Synthesis of Heterocyclic Compounds from Enaminone Precursors
The application of this compound as a precursor for the synthesis of heterocyclic compounds is a cornerstone of its utility. The strategic placement of reactive sites within its structure allows for cyclization reactions with various reagents to form a wide range of heterocyclic systems.
Five-Membered Heterocycles
The synthesis of five-membered heterocyclic rings, such as pyrazoles and isoxazoles, can be efficiently achieved using enaminone precursors.
Pyrazoles: The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a classical method for pyrazole (B372694) synthesis. While direct reactions of this compound to form pyrazoles are not extensively detailed in the provided context, the general reactivity pattern of enaminones suggests their potential to react with hydrazine-based reagents to yield pyrazole derivatives.
Isoxazoles: Isoxazoles can be synthesized through the reaction of 1,3-dicarbonyl compounds with hydroxylamine. youtube.com The enaminone can act as a 1,3-dicarbonyl equivalent. The reaction typically proceeds via the formation of an oxime intermediate, followed by cyclization and dehydration to furnish the aromatic isoxazole (B147169) ring. youtube.com Various synthetic strategies exist for isoxazole formation, including domino reactions of β-nitroenones and the use of different cyclization conditions to control the final product. organic-chemistry.orgrsc.org
Oxathiine Derivatives: While specific examples involving this compound are not provided, the synthesis of oxathiine derivatives often involves the reaction of a suitable sulfur-containing reagent with a 1,3-dicarbonyl-like synthon.
Six-Membered Heterocycles
This compound serves as a valuable precursor for the construction of various six-membered heterocyclic systems.
Pyranones: The synthesis of pyranones can be achieved through various routes, often involving the cyclization of 1,5-dicarbonyl compounds or related synthons.
Quinolines: Quinolines, a significant class of nitrogen-containing heterocycles, can be synthesized using enaminones. An efficient one-pot approach involves the reaction of an enaminone precursor with o-aminothiophenol, catalyzed by a Lewis acid, followed by an iodine-mediated desulfurization step. nih.gov This method highlights the utility of enaminones in tandem reactions to build complex heterocyclic scaffolds. The synthesis of quinolines and their derivatives is of great interest due to their wide range of pharmaceutical applications. nih.govnih.govemanuscript.tech
Pyridines: The synthesis of pyridines can be accomplished through various condensation reactions. Although a direct synthesis from this compound is not explicitly described, the general reactivity of enaminones makes them suitable precursors for reactions with 1,2,4-triazines or other appropriate reagents to form the pyridine (B92270) ring.
Pyrimidines: Pyrimidines are another class of heterocycles that can be synthesized from enaminone precursors. The reaction of enaminones with amidines or other nitrogen-containing dinucleophiles is a common strategy for constructing the pyrimidine (B1678525) ring.
Chromones: Chromone (B188151) derivatives can be synthesized from ortho-hydroxyarylenaminones. organic-chemistry.org These precursors can undergo domino arylation reactions with in situ photogenerated aryl radicals to yield 3-aryl-substituted chromones. organic-chemistry.org Various catalytic systems, including iron-catalyzed methods, have been developed for chromone synthesis. ijrpc.comnih.govnih.govgoogle.com
Pyridazinones: Pyridazinone derivatives can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine derivatives. nih.govnih.govresearchgate.netresearchgate.netrsc.org The enaminone can serve as a masked α,β-unsaturated ketone, allowing for its reaction with hydrazine to form the pyridazinone ring.
Fused Polycyclic Heterocycles
The versatility of this compound extends to the synthesis of more complex fused polycyclic heterocyclic systems.
Naphthalenes: While the direct synthesis of naphthalenes from this specific enaminone is not detailed, related enaminone structures can participate in annulation reactions to form carbocyclic aromatic systems.
Quinolinones and Quinolinols: Quinolinone and quinolinol derivatives can be synthesized through various cyclization strategies. For instance, Brønsted acid-catalyzed cyclization of 2-arylaminoazulenes can lead to the formation of azuleno[2,1-b]quinolones. mdpi.com Imino Diels-Alder reactions also provide a route to functionalized quinolin-3-one derivatives. researchgate.net
Benzofuran: The synthesis of benzofurans can be achieved through various methods, including the reaction of ortho-hydroxyaryl ketones with suitable reagents. nih.govnih.govcas.czjocpr.comresearchgate.net The enaminone functionality can be a precursor to the necessary ketone for such cyclizations.
Pyrazolopyrimidines: Pyrazolopyrimidines can be synthesized by reacting aminopyrazoles with enaminones or related β-dicarbonyl compounds. nih.govresearchgate.netnih.govmdpi.com This reaction provides a straightforward route to this important class of fused heterocycles.
Pyrazolothienooxazines and Pyrazolothienopyridines: The synthesis of these complex fused systems often involves multi-step sequences starting from functionalized pyrazole or thiophene (B33073) derivatives. researchgate.net While a direct link to this compound is not explicitly stated, its role as a versatile building block suggests its potential incorporation into synthetic routes leading to these scaffolds.
Benzo[d]imidazole Scaffolds: The synthesis of benzo[d]imidazole derivatives typically involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. nih.govnih.gov The carbonyl group of the enaminone could potentially be modified to an aldehyde or carboxylic acid functionality to participate in such reactions.
Construction of All-Carbon Aromatic Scaffolds
While the primary focus of the provided information is on heterocyclic synthesis, the reactivity of enaminones can also be harnessed for the construction of all-carbon aromatic scaffolds. Annulation reactions, where the enaminone acts as a three-carbon synthon, can lead to the formation of substituted benzene (B151609) rings and other carbocyclic systems.
Functionalization of Ketones and Amides
This compound and related enaminones can be utilized in reactions that lead to the functionalization of ketones and amides.
Coordination Chemistry: Enaminones as Ligands
Enaminones, characterized by the N-C=C-C=O conjugated system, are a class of compounds that have garnered significant interest as ligands in coordination chemistry. The specific compound, this compound, serves as a prime example of how these molecules can be tailored for complexation with various metal ions.
Design and Synthesis of Enaminone-Based Ligands
The synthesis of this compound is typically achieved through a straightforward and high-yielding condensation reaction. The process involves the reaction of a β-dicarbonyl compound, specifically 1-phenyl-1,3-butanedione (commonly known as benzoylacetone), with a primary amine, in this case, ethylamine. researchgate.netresearchgate.net
The reaction is generally catalyzed by a small amount of acid, such as formic acid, and can be performed under mild conditions. researchgate.net The mechanism involves the initial formation of a Schiff base (or enol-imine) which then tautomerizes to the more stable keto-enamine form. The stability of the final product is enhanced by the formation of a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen, creating a pseudo-aromatic six-membered ring.
Recent advancements in synthetic methodologies have also explored the use of catalysts to improve efficiency and align with green chemistry principles. For instance, copper(I) bromide (CuBr) has been utilized as a heterogeneous catalyst for the synthesis of various β-enaminone derivatives, often under solvent-free conditions with ultrasound irradiation, providing an eco-friendly alternative. researchgate.net
Formation and Characterization of Metal Complexes
While specific studies on the metal complexes of this compound are not extensively documented in dedicated literature, the behavior of closely related N-alkyl-β-enaminone ligands provides a clear and reliable framework for understanding its coordination properties. These ligands readily form stable complexes with a wide range of transition metals, including but not limited to Copper(II), Nickel(II), Cobalt(II), and Zinc(II). mdpi.com
The formation of these complexes typically involves the deprotonation of the enaminone's N-H group upon reaction with a metal salt (e.g., metal acetate (B1210297) or metal chloride). The ligand then coordinates to the metal center.
Characterization of these metal complexes relies on a suite of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: Upon complexation, the ν(N-H) stretching band disappears, and significant shifts are observed in the ν(C=O) and ν(C=N) stretching frequencies, indicating the coordination of both the carbonyl oxygen and the imine nitrogen to the metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (like those of Zn(II)), ¹H and ¹³C NMR can confirm the structure of the ligand framework within the complex.
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry around the metal ion.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths, bond angles, and the precise coordination geometry. researchgate.net
Ligand Denticity and Coordination Geometries
This compound acts as a bidentate, monoanionic ligand. It coordinates to a metal center through the carbonyl oxygen and the ethylamino nitrogen atom, forming a stable six-membered chelate ring. researchgate.net This N,O-coordination mode is a hallmark of β-enaminone ligands derived from β-diketones.
The coordination geometry adopted by the resulting metal complex is influenced by the nature of the metal ion and the stoichiometry of the reaction. Based on studies of analogous complexes, the following geometries are commonly observed:
Square Planar: This geometry is frequently adopted by d⁸ metal ions like Ni(II) and is particularly common for Cu(II) (a d⁹ ion) complexes with N,O-bidentate ligands. mdpi.comresearchgate.net
Tetrahedral: d¹⁰ ions like Zn(II) typically form tetrahedral complexes.
Octahedral: Metal ions like Co(II) can form octahedral complexes, often by incorporating additional ligands (such as water or other solvent molecules) or by coordinating with three bidentate enaminone ligands. mdpi.com
The table below summarizes typical coordination geometries observed for metal complexes with ligands analogous to this compound.
| Metal Ion | Typical Coordination Number | Common Geometry | Analogous Ligand System |
| Cu(II) | 4 | Square Planar | (3E)-3-[(2-{(E)-[1-(2,4-dihydroxyphenyl) ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one mdpi.com |
| Ni(II) | 4 | Square Planar | (3E)-3-[(2-{(E)-[1-(2,4-dihydroxyphenyl) ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one mdpi.com |
| Co(II) | 6 | Octahedral | (3E)-3-[(2-{(E)-[1-(2,4-dihydroxyphenyl) ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one mdpi.com |
| Zn(II) | 4 | Tetrahedral | N,N′-Bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine mdpi.com |
Application of Enaminone Metal Complexes in Catalysis (e.g., CuAAC reactions)
Metal complexes derived from enaminone ligands are recognized for their catalytic potential. Copper complexes, in particular, are of great interest due to copper's versatile redox chemistry and low cost. While the catalytic activity of the specific this compound complex is not explicitly detailed in the literature, the activity of related copper-enaminone systems suggests significant potential.
One of the most prominent areas for copper catalysis is the Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes, often referred to as the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This "click chemistry" reaction is fundamental in drug discovery, materials science, and bioconjugation. Copper(I) species are the active catalysts, and ligands play a crucial role in stabilizing the catalytic species and facilitating the reaction. The N,O-donor set of an enaminone ligand like this compound could effectively support a copper center for such transformations.
Furthermore, copper complexes with related ligands have shown efficacy in other catalytic processes, such as:
Aerobic Oxidation: The oxidation of primary alcohols to aldehydes. mdpi.com
C-H Activation/Functionalization: Sequential protocols for the synthesis of α-thiolated enaminones have been developed using copper-based systems where an enaminone is formed in situ. rsc.org
Photoredox Catalysis: Excited-state copper catalysis, using visible light, has been employed for the synthesis of a wide variety of heterocycles. nih.gov
The application of a copper complex of this compound in CuAAC or other oxidative coupling reactions remains a promising area for future research.
Applications in Polymer Chemistry (e.g., Polyamines, Polyenaminones)
The structure of this compound makes it a potential candidate for use in polymer synthesis, specifically in the creation of polyenaminones. Polyenaminones are vinylogous polyamides and represent a class of polymers that are less studied than traditional polyamides but offer unique properties, including potential conductivity and redox activity.
The synthesis of polyenaminones can be achieved through the polycondensation of monomers containing complementary functional groups. While this compound itself is a monofunctional amine derivative, a bifunctional analogue could serve as a monomer. For example, the reaction of 1-phenyl-1,3-butanedione with a diamine (such as ethylenediamine) would produce a bis-enaminone, or conversely, the reaction of a diketone with a diamine can lead to a polyenaminone.
The general synthetic route to polyenaminones involves the step-growth polymerization between a diamine and a compound with two β-dicarbonyl functionalities or their derivatives, such as β-alkoxyenones. This process leads to the formation of a polymer backbone containing the characteristic enaminone linkage. These polymers have been investigated for their potential use as redox-active materials in applications like lithium batteries. researchgate.net
Although the direct polymerization involving this compound has not been reported, its chemistry is foundational to the monomer units that constitute these advanced materials.
Emerging Research Directions and Future Perspectives in E 3 Ethylamino 1 Phenylbut 2 En 1 One and Enaminone Chemistry
Development of Novel Synthetic Strategies and Methodologies
The classical synthesis of enaminones involves the condensation of β-dicarbonyl compounds with primary or secondary amines. rsc.org However, contemporary research is focused on developing more efficient, greener, and diverse synthetic routes.
A significant trend is the development of catalyst-free and solvent-free methodologies . These "green" approaches often utilize microwave irradiation to accelerate reactions, reduce energy consumption, and provide high yields of β-enaminones and β-enamino esters with simple work-up procedures. researchgate.netnih.gov For instance, heating aromatic amines with β-dicarbonyl compounds at 120 °C without any solvent or catalyst has proven effective. researchgate.net Similarly, water is being explored not just as a green solvent but as a reaction promoter, enabling highly stereoselective synthesis of Z-enaminones at room temperature. rsc.org Isotope labeling experiments have suggested that water can facilitate these reactions through a hydrolysis-dehydrative condensation pathway. rsc.org
Multicomponent reactions (MCRs) are another burgeoning area, allowing for the one-pot synthesis of complex molecules from simple starting materials, which is highly valued for its efficiency and atom economy. africaresearchconnects.comrsc.org Enaminones are excellent substrates for MCRs. For example, a three-component reaction involving enaminones, primary amines, and aldehydes provides efficient access to variously substituted 1,4-dihydropyridines, with microwave assistance significantly improving yields and reducing reaction times. africaresearchconnects.com Electrochemical MCRs are also emerging as a sustainable method, such as the [2+2+1] cascade cyclization of enaminones and primary amines to produce 4-acylimidazoles without the need for transition-metal catalysts or chemical oxidants. nih.gov
The development of novel catalytic systems continues to broaden the scope of enaminone synthesis. While various catalysts like bismuth trifluoroacetate, cerium trichloride, and scandium(III) triflate have been reported, newer methods are constantly being developed. researchgate.netresearchgate.net Photocatalysis, using visible light as a renewable energy source, represents a frontier in this area. nih.gov A recently developed dual photoredox and nickel catalytic system enables the rapid synthesis of enaminone scaffolds from 3-bromochromones with high trans selectivity. nih.govnih.gov This method proceeds under mild conditions and expands the toolbox for creating structurally diverse enaminones. nih.gov
Table 1: Comparison of Modern Synthetic Methodologies for Enaminones
| Methodology | Key Features | Catalysts/Conditions | Advantages |
| Catalyst/Solvent-Free | Reaction of amines and β-dicarbonyls | Thermal (e.g., 120 °C) or Microwave Irradiation | Green, simple work-up, high yields, operational simplicity. researchgate.netnih.gov |
| Water-Promoted Synthesis | Tertiary enaminones and primary amines | Water as medium and promoter | Green, highly stereoselective, ambient conditions. rsc.org |
| Multicomponent Reactions | One-pot assembly of three or more reactants | Acid catalysts, microwave, electrochemistry | High efficiency, atom economy, access to complex structures. africaresearchconnects.comnih.gov |
| Photocatalysis | Light-mediated reactions | Photoredox and/or metal catalysts (e.g., Nickel) | Mild conditions, green energy source, high selectivity. nih.govnih.gov |
Exploration of Undiscovered Reactivity Pathways and Transformations
The rich reactivity of the enaminone scaffold is a cornerstone of its utility in organic synthesis. Researchers are continually exploring new transformations that leverage its unique electronic structure, which features both nucleophilic (at the nitrogen and α-carbon) and electrophilic (at the carbonyl carbon and β-carbon) sites.
A major focus is the use of enaminones as versatile precursors for heterocyclic synthesis . They serve as building blocks for a wide array of biologically significant heterocycles, including pyridines, pyrazoles, quinolones, acridine-1,8-diones, and indoles. researchgate.netnih.govtandfonline.com For example, the reaction of enaminones with active methylene (B1212753) compounds in the presence of ammonium (B1175870) acetate (B1210297) leads to polyfunctionally substituted pyridines through a Michael addition followed by cyclization. nih.gov The reaction conditions can be tuned to yield different products; for instance, reacting enaminones with 2-aminoprop-1-ene-1,1,3-tricarbonitrile (B1209538) can lead to either 1,6-naphthyridines or pyrano[4,3,2-de] africaresearchconnects.commdpi.comnaphthyridines depending on the reagents used. mdpi.comacs.org
Transition-metal-catalyzed C-H functionalization and annulation reactions represent a powerful strategy for site-selective transformations of enaminones. researchgate.net The inherent carbonyl and amine groups can act as directing groups, enabling functionalization at the aryl, α-, and β-positions. researchgate.net Rhodium(III)-catalyzed reactions have been particularly well-explored, allowing for the synthesis of naphthalenes and carbazole (B46965) frameworks through C-H activation/annulation pathways. researchgate.netresearchgate.net In some cases, these reactions proceed through unexpected routes, such as a C-C bond cleavage instead of the more common C=C bond participation, opening new avenues for creating polyaromatic rings. researchgate.net
The exploration of cycloaddition reactions continues to unveil new synthetic possibilities. Enaminones can participate in various cycloadditions, including [3+2] and [4+2] reactions, to form carbo- and heterocyclic systems. africaresearchconnects.com While photochemical [2+2] cycloadditions of enones are well-known, the reactions involving enaminones often proceed through stepwise diradical intermediates, offering different reactivity patterns. scielo.br Recent research has focused on developing novel cycloaddition routes, such as the [3+2] cycloaddition with isonitriles to afford 2,4-disubstituted pyrroles. africaresearchconnects.com
Researchers are also uncovering unexpected reactivity pathways that challenge previous assumptions and lead to novel molecular architectures. For instance, the reinvestigation of the reaction between enaminones and malononitrile (B47326) revealed that the product structures were different from what had been reported for decades, leading to a new route for synthesizing 2,3-dihydropyridazine-4-carboxylic acids. mdpi.com These discoveries highlight the importance of continuous exploration and advanced analytical techniques in understanding the complex reactivity of these compounds.
Advanced Computational Modeling and Predictive Capabilities
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of enaminones. Theoretical studies, particularly those using Density Functional Theory (DFT), provide deep insights into their electronic structure, stability, and reaction mechanisms, guiding experimental work and accelerating discovery.
A key area of computational investigation is the study of tautomerism and isomerism . Enaminones can exist in several tautomeric forms, such as keto-enamine and enol-imine, and the equilibrium between them is influenced by substitution and solvent. researchgate.netmdpi.com DFT calculations can predict the relative stabilities of these tautomers and explain experimental observations from NMR and IR spectroscopy. researchgate.net Similarly, the E/Z isomerism around the C=C double bond is crucial for reactivity and can be modeled to understand the energy barriers and factors controlling stereoselectivity. researchgate.net Computational models have shown that for some reactions, the E-enamine is preferentially excited over the Z-enamine due to steric hindrance affecting conjugation. researchgate.net
Reaction mechanism elucidation is another major application of computational modeling. DFT calculations are used to map potential energy surfaces, identify transition states, and calculate activation energies for various reactions involving enaminones. africaresearchconnects.comnih.gov This allows researchers to understand why certain products are formed preferentially and to rationalize unexpected reaction outcomes. For example, in the synthesis of coumarin-enaminone hybrids, DFT studies explained the difficulty in achieving a cyclized product by revealing the high energy of the required transition state. nih.gov These computational insights are critical for optimizing reaction conditions and designing more efficient synthetic pathways. researchgate.net
Furthermore, computational models are being developed for predictive purposes . By calculating properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, charge distribution, and electrostatic potential maps, scientists can predict the reactive sites of enaminones and their partners. nih.govnih.gov This predictive power helps in designing experiments and screening potential substrates for novel reactions. researchgate.net For instance, models can predict whether a given amine will have a favorable degradation rate in industrial processes or whether a molecule is likely to form reactive metabolites, which is crucial in drug development. researchgate.netacs.org
Expansion of Applications in Diverse Chemical Fields
The unique properties of the enaminone scaffold have led to its application in a continually expanding range of chemical fields, far beyond its traditional role as a synthetic intermediate.
In medicinal chemistry , the enaminone moiety is a recognized pharmacophore present in compounds with a wide spectrum of biological activities. researchgate.netresearchgate.net Derivatives have shown significant potential as anticonvulsant, anti-inflammatory, antitumor, anticancer, and antiviral agents. researchgate.netnih.govacs.orgnih.gov Enaminones serve as crucial building blocks for synthesizing complex heterocyclic drugs. nih.govtandfonline.comnih.gov For example, novel pyrazole-containing enaminones have been synthesized and shown to have cytotoxic effects against human breast and liver cancer cell lines. nih.gov
The field of materials science is finding new uses for enaminones. They are being incorporated into polymers to create functional materials. uni-lj.sirsc.org For instance, pH-responsive polymers containing dynamic, acid-cleavable enaminone linkages have been developed for the controlled release of active pharmaceutical ingredients like benzocaine. rsc.orgrsc.org Research is also active in developing redox-active polyenaminones for sustainable energy storage applications. researchgate.netuni-lj.si
In catalysis , enaminone derivatives are being designed as novel organocatalysts. mdpi.com Chiral organocatalysts incorporating an enaminone structure as a hydrogen bond donor have been synthesized and successfully used in asymmetric Michael additions, achieving notable enantioselectivities. mdpi.com Furthermore, enaminone-derived ligands are used in coordination chemistry to form metal complexes (e.g., with Cu²⁺, Ni²⁺) that can themselves act as catalysts in reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). uni-lj.si
An emerging application is their use as corrosion inhibitors . Certain enaminone derivatives, such as ethyl-3-[(2-aminoethyl) amino]-2-butenoate, have been shown to effectively protect stainless steel from corrosion in acidic environments. researchgate.net These molecules adsorb onto the metal surface, forming a protective film that inhibits both anodic and cathodic processes. researchgate.netscielo.br This opens up possibilities for their use in industrial settings, such as in the oil and gas industry. researchgate.net
Table 2: Emerging Applications of Enaminones
| Field | Specific Application | Example Compound/System | Reference |
| Medicinal Chemistry | Anticonvulsant, Antitumor Agents | N-Arylpyrazole-containing enaminones | researchgate.netnih.govacs.org |
| Materials Science | pH-Responsive Drug Delivery | Benzocaine-modified poly(enaminone) nanoparticles | rsc.orgrsc.org |
| Catalysis | Asymmetric Organocatalysis | Chiral enaminone-based hydrogen bond donors | mdpi.com |
| Corrosion Inhibition | Protection of Steel in Acid | Ethyl-3-[(2-aminoethyl) amino]-2-butenoate | researchgate.net |
| Polymer Chemistry | Redox-Active Polymers | Polyenaminones for energy storage | uni-lj.si |
Q & A
Q. What are the optimal synthetic routes for (E)-3-(Ethylamino)-1-phenylbut-2-en-1-one?
A two-step approach is commonly employed:
- Step 1 : Condensation of ethylamine with a precursor ketone under basic conditions.
- Step 2 : Purification via trap-to-trap distillation (4–6×10⁻² mbar, 26°C) followed by flash chromatography using SiO₂ and ethyl acetate/hexane (1:10) to achieve 76% yield . For enantiomeric control, chiral auxiliaries or asymmetric catalysis may be introduced during the condensation step.
Q. Which spectroscopic techniques are most effective for structural confirmation?
- X-ray crystallography : Resolves stereochemistry and bond geometry. Refinement using SHELXL ensures accuracy in structural parameters .
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., enone protons at δ 6.5–7.5 ppm, ethylamino CH₂ at δ 2.8–3.2 ppm).
- IR spectroscopy : Confirms carbonyl (C=O) stretch at ~1680 cm⁻¹ and NH stretches (3200–3400 cm⁻¹) .
Q. What chromatographic methods are suitable for purification?
- Flash chromatography : SiO₂ with ethyl acetate/hexane (1:10) effectively separates polar byproducts .
- Preparative HPLC : Use C18 columns with acetonitrile/water gradients for high-purity isolation (method validation required).
Advanced Questions
Q. How can reaction conditions be optimized to improve yield and enantiomeric purity?
- Temperature control : Lowering reaction temperature (e.g., 0–5°C) reduces side reactions like ketone dimerization.
- Catalyst screening : Test chiral catalysts (e.g., BINOL-derived ligands) for asymmetric induction .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack by ethylamine. Monitor via TLC or GC-MS for real-time optimization.
Q. How to resolve contradictions between experimental and computational spectroscopic data?
- Re-examine computational models : Ensure DFT calculations (e.g., B3LYP/6-31G*) account for solvent effects and tautomerism.
- Cross-validate techniques : Compare X-ray data (bond lengths/angles) with computed geometries. Discrepancies >5% suggest model inaccuracies or experimental artifacts .
- Expert consultation : Engage crystallographers or spectroscopists to identify overlooked variables (e.g., crystal packing effects) .
Q. What strategies address thermal instability during synthesis?
- Low-temperature distillation : Maintain <30°C during purification to prevent retro-aldol decomposition .
- Inert atmosphere : Use N₂/Ar to mitigate oxidation of the enone system.
- Stabilizing additives : Introduce radical inhibitors (e.g., BHT) at 0.1–1.0 wt% in reaction mixtures.
Q. How to validate purity and structural homogeneity statistically?
- Multivariate analysis : Apply PCA to batch NMR/LC-MS data to identify outliers.
- Chi-squared tests : Compare experimental vs. theoretical X-ray diffraction intensities (R-factor <5% acceptable) .
- Limit tests : Quantify impurities via HPLC-MS; total impurities should not exceed 0.5% .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
